molecular formula C19H19N3O4S2 B2775969 ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252876-08-6

ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2775969
CAS No.: 1252876-08-6
M. Wt: 417.5
InChI Key: KVNGRPDVGCDRPY-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is an organic compound belonging to the thieno[3,2-d]pyrimidine family, characterized by a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

  • Formation of the thieno[3,2-d]pyrimidine core: : Starting with suitable precursors, the core is often synthesized using cyclization reactions.

  • Introduction of the ethyl group: : This step generally involves an alkylation reaction.

  • Sulfanyl group addition:

  • Attachment of the benzoate moiety: : The final step involves esterification, linking the benzoate to the thieno[3,2-d]pyrimidine derivative.

Industrial Production Methods

For large-scale production, the steps mentioned above can be optimized for efficiency, often using continuous flow processes. The industrial process focuses on maximizing yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various reactions, including:

  • Oxidation and reduction: : These reactions can modify the sulfanyl group or the thieno[3,2-d]pyrimidine ring, potentially altering the compound's properties.

  • Substitution reactions: : Nucleophilic or electrophilic substitution can occur at the benzoate or thieno[3,2-d]pyrimidine moieties, introducing different functional groups.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Ammonia or amines for substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis would produce carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a broad range of applications:

  • Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.

  • Biology: : Studied for its potential bioactivity, such as antimicrobial or anticancer properties.

  • Medicine: : Explored for drug development due to its unique structural features.

  • Industry: : Utilized in the synthesis of specialized materials, including polymers and resins.

Mechanism of Action

The mechanism by which ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate exerts its effects is often linked to its ability to interact with biological macromolecules. The thieno[3,2-d]pyrimidine core can bind to various molecular targets, such as enzymes or receptors, modulating their activity. The sulfanyl and ethyl groups can enhance the compound's affinity and specificity for these targets, influencing cellular pathways.

Comparison with Similar Compounds

Compared to other thieno[3,2-d]pyrimidine derivatives, ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is distinguished by its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Similar compounds include:

  • Thieno[3,2-d]pyrimidine-2,4-diones: : Without the ethyl or sulfanyl modifications.

  • Benzoate esters: : Lacking the thieno[3,2-d]pyrimidine core.

  • Sulfanyl-substituted heterocycles: : Differing in the core heterocyclic structure.

Its uniqueness lies in the combination of the thieno[3,2-d]pyrimidine core with the sulfanyl and benzoate functionalities, resulting in a compound with diverse applications and distinctive properties.

Properties

IUPAC Name

ethyl 4-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-22-17(24)16-14(9-10-27-16)21-19(22)28-11-15(23)20-13-7-5-12(6-8-13)18(25)26-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNGRPDVGCDRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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